2-Ethyl-2-(trifluoromethylthio)hexanal
Description
Significance of Fluorinated Organic Compounds in Modern Synthetic Chemistry
The introduction of fluorine into organic molecules has become a pivotal strategy in modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comomicsonline.orgnih.gov Fluorine's high electronegativity and small atomic size allow it to form strong bonds with carbon, which can profoundly influence a molecule's physical, chemical, and biological properties. numberanalytics.com The incorporation of fluorine can enhance metabolic stability, increase bioavailability, and modulate the acidity or basicity of nearby functional groups. numberanalytics.comresearchgate.net Approximately 20% of all pharmaceutical products contain fluorine, a testament to its importance in drug design. nih.govmdpi.com The trifluoromethyl group (-CF3), a common fluorinated moiety, is often used as a bioisostere for methyl or chloro groups to fine-tune the steric and electronic profile of a lead compound. wikipedia.org
Overview of the Trifluoromethylthio (-SCF3) Group's Influence in Organic Systems
The trifluoromethylthio (-SCF3) group is a highly lipophilic and electron-withdrawing substituent that has garnered significant interest in medicinal and materials chemistry. researchgate.net Its unique combination of properties can enhance a molecule's membrane permeability and metabolic stability. researchgate.netacs.org The -SCF3 group is one of the most lipophilic functional groups known, which can significantly improve the ability of a drug molecule to cross cell membranes. researchgate.net Furthermore, its strong electron-withdrawing nature can protect the parent molecule from oxidative metabolism. researchgate.net The synthesis of molecules containing the -SCF3 group has been an active area of research, with various methods developed for its introduction into organic scaffolds. researchgate.netrsc.org
Rationale for Dedicated Academic Inquiry into Novel Substituted Hexanal (B45976) Derivatives
Hexanal and its derivatives are important compounds in various fields, including flavor and fragrance chemistry, as well as in the synthesis of more complex molecules. The functionalization of the hexanal backbone allows for the systematic modification of its properties. Substituted hexanals are valuable building blocks in organic synthesis, and the introduction of different substituents can lead to a wide array of chemical reactivity and biological activity. Research into novel substituted hexanal derivatives is driven by the potential to discover new compounds with unique sensory profiles, enhanced biological efficacy, or utility as intermediates in the synthesis of valuable products. The study of how different substituents on the hexanal chain influence its chemical and physical properties is a fundamental aspect of advancing our understanding of structure-activity relationships.
Contextualization within Contemporary Aldehyde and Organosulfur Chemistry Research
The study of 2-Ethyl-2-(trifluoromethylthio)hexanal is situated at the confluence of modern aldehyde and organosulfur chemistry. Aldehydes are a cornerstone of organic synthesis, participating in a vast number of chemical transformations. Recent research in aldehyde chemistry has focused on developing new catalytic methods for their selective functionalization. acs.orgnih.gov Organosulfur compounds are also of great importance in medicinal chemistry and organic synthesis. researchgate.netnih.gov The development of new methods for the synthesis of organosulfur compounds is an active area of research, with a focus on sustainable and efficient methodologies. researchgate.netnih.gov The unique combination of an aldehyde and a trifluoromethylthio group in this compound makes it a target of interest for exploring new synthetic methodologies and for investigating the interplay of these two important functional groups.
Physicochemical Properties of Related Compounds
To provide context for the potential properties of this compound, the following table summarizes the physicochemical properties of related compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2-Ethylhexanal | 123-05-7 | C8H16O | 128.21 | 163 | 0.820 |
| 2-Ethylhexanol | 104-76-7 | C8H18O | 130.23 | 183-185 | 0.833 |
| Trifluoromethanethiol | 1493-15-8 | CH3F3S | 102.09 | -37.5 | 1.39 (liquid at -40°C) |
Data for 2-Ethylhexanal sourced from thegoodscentscompany.comwikipedia.orgchemeo.com. Data for 2-Ethylhexanol sourced from osha.gov. Data for Trifluoromethanethiol is from publicly available chemical databases.
Comparative Analysis of Related Aldehydes
The reactivity and properties of an aldehyde are significantly influenced by the substituents at the α-position. The table below provides a comparative overview of related aldehydes.
| Aldehyde | Structure | Key Features |
| Hexanal | CH3(CH2)4CHO | Linear aliphatic aldehyde, common fragrance and flavor component. |
| 2-Ethylhexanal | CH3(CH2)3CH(C2H5)CHO | Branched aldehyde, precursor to plasticizers and other industrial chemicals. wikipedia.org |
| 2-Chlorohexanal | CH3(CH2)3CHClCHO | α-Haloaldehyde, reactive intermediate in organic synthesis. |
| This compound | CH3(CH2)3C(C2H5)(SCF3)CHO | Combines steric bulk (ethyl group) and strong electron-withdrawing effects (-SCF3 group) at the α-position. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-(trifluoromethylsulfanyl)hexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3OS/c1-3-5-6-8(4-2,7-13)14-9(10,11)12/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDOOAJSILJKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C=O)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 Ethyl 2 Trifluoromethylthio Hexanal
Strategic Introduction of the Trifluoromethylthio Moiety
The formation of the crucial C-S bond in 2-ethyl-2-(trifluoromethylthio)hexanal can be achieved through several distinct chemical strategies. These methods are broadly categorized into electrophilic, radical-mediated, and nucleophilic trifluoromethylthiolation reactions. Each approach offers unique advantages and is suited for different precursor molecules and reaction conditions.
Direct electrophilic trifluoromethylthiolation is a powerful strategy for installing the SCF3 group onto a carbon atom. nih.gov This approach involves the reaction of a nucleophilic carbon species, such as an enolate or enamine derived from 2-ethylhexanal, with a reagent that acts as an electrophilic source of the "SCF3+" cation.
A variety of electrophilic trifluoromethylthiolating reagents have been developed to overcome the challenges associated with the handling of hazardous precursors. nih.gov These modern reagents are often shelf-stable and highly reactive, allowing for the efficient formation of C-SCF3 bonds under mild conditions. nih.govpkusz.edu.cn Examples of such reagents include N-trifluoromethylthiosaccharin and hypervalent iodine compounds. nih.gov The reaction of the enolate of 2-ethylhexanal with one of these electrophilic reagents would directly yield the desired this compound. The general mechanism involves the deprotonation of the α-carbon of 2-ethylhexanal to form a nucleophilic enolate, which then attacks the electrophilic sulfur atom of the trifluoromethylthiolating reagent.
The choice of reagent and reaction conditions is critical to the success of this transformation. Some electrophilic reagents may require activation by a Lewis or Brønsted acid to enhance their reactivity. nih.govpkusz.edu.cn The development of new, more efficient, and user-friendly electrophilic trifluoromethylthiolating reagents continues to be an active area of research. nih.gov
Table 1: Examples of Electrophilic Trifluoromethylthiolating Reagents
| Reagent Class | Specific Example | Key Features |
| Hypervalent Iodine Reagents | Trifluoromethanesulfenate derivatives | Highly reactive, broad substrate scope. nih.gov |
| N-Sulfonyl-based Reagents | N-Trifluoromethylthiosaccharin | Shelf-stable, highly reactive, complementary scope to hypervalent iodine reagents. nih.gov |
| Sulfenamides | Trifluoromethanesulfenamide | Efficient for trifluoromethylthiolation of carbon nucleophiles. nih.gov |
Radical-mediated pathways offer an alternative and often complementary approach to the synthesis of trifluoromethylthiolated compounds. These reactions typically involve the generation of a trifluoromethylthio radical (•SCF3), which can then add to a suitable acceptor, such as an enol ether or enamine derivative of 2-ethylhexanal.
The generation of the •SCF3 radical can be achieved through various methods, including the photoredox-catalyzed decomposition of a suitable precursor. For instance, the combination of a photocatalyst, such as 4CzIPN, and a shelf-stable SCF3 source under blue LED irradiation can effectively generate the trifluoromethylthio radical. researchgate.net This radical can then engage in addition reactions with electron-rich alkenes. In the context of synthesizing this compound, a silyl enol ether of 2-ethylhexanal could serve as a viable substrate for this radical addition.
The scope of radical trifluoromethylthiolation is broad and has been successfully applied to a variety of substrates. These methods are often characterized by their mild reaction conditions and high functional group tolerance, making them attractive for complex molecule synthesis.
In contrast to electrophilic methods, nucleophilic trifluoromethylthiolation involves the reaction of an electrophilic carbon with a nucleophilic source of the "SCF3-" anion. For the synthesis of this compound, this would necessitate an electrophilic precursor at the α-position of the hexanal (B45976) derivative.
A common precursor for this approach is an α-halo-aldehyde, such as 2-bromo-2-ethylhexanal. This intermediate can be prepared by the halogenation of 2-ethylhexanal. Subsequent reaction with a nucleophilic trifluoromethylthiolating reagent, such as silver trifluoromethylthiolate (AgSCF3) or copper trifluoromethylthiolate (CuSCF3), would then displace the halide to form the desired C-S bond. nih.gov
The synthesis and handling of these nucleophilic reagents require careful consideration. AgSCF3, for example, is a readily available salt that can be used in a one-pot sequential process for the trifluoromethylthiolation of aldehyde hydrazones. nih.gov The development of stable and effective nucleophilic SCF3 sources has been crucial for the advancement of this synthetic strategy.
Table 2: Comparison of Trifluoromethylthiolation Strategies
| Strategy | Key Reagent Type | Typical Substrate for this compound Synthesis |
| Electrophilic | "SCF3+" source (e.g., N-trifluoromethylthiosaccharin) | Enolate or enamine of 2-ethylhexanal |
| Radical-Mediated | •SCF3 radical precursor | Silyl enol ether of 2-ethylhexanal |
| Nucleophilic | "SCF3-" source (e.g., AgSCF3) | 2-Bromo-2-ethylhexanal |
Stereoselective Synthesis of this compound
The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of methods to control the stereochemical outcome of the synthesis is a critical aspect of modern organic chemistry, particularly for applications in pharmaceuticals where a single enantiomer is often responsible for the desired biological activity.
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, an asymmetric variant of the electrophilic trifluoromethylthiolation of an enolate or enamine intermediate could be employed. This would involve the use of a chiral catalyst to control the facial selectivity of the attack of the nucleophile on the electrophilic SCF3 reagent.
While the direct asymmetric trifluoromethylthiolation of aldehydes to create a quaternary stereocenter is a challenging transformation, related processes have been successfully developed. For instance, organocatalytic asymmetric trifluoromethylthiolation of β-keto esters and oxindoles has been achieved. nih.gov Adapting such a methodology to an aldehyde substrate like 2-ethylhexanal would require a carefully designed chiral catalyst and optimization of reaction conditions to achieve high enantioselectivity. The catalyst would likely be a chiral amine or phosphine that could form a chiral enamine or enolate intermediate in situ, which would then react stereoselectively with the electrophilic trifluoromethylthiolating reagent.
While the primary focus is on the stereocenter at C2, it is also important to consider diastereoselective reactions if other stereocenters are present in the molecule or are introduced in subsequent steps. For this compound itself, there are no other stereocenters. However, if this molecule were to be used as an intermediate in a more complex synthesis, the stereocenter at C2 could influence the stereochemical outcome of reactions at adjacent positions.
For example, a reduction of the aldehyde to the corresponding alcohol would create a new stereocenter at C1. The stereochemical relationship between the C1 and C2 centers would be determined by the facial selectivity of the hydride attack on the carbonyl group. This selectivity can often be influenced by the steric and electronic properties of the substituents at the α-position, including the trifluoromethylthio and ethyl groups. Felkin-Anh or other established models for predicting the diastereoselectivity of nucleophilic additions to chiral aldehydes would be relevant in this context.
Enantioselective Routes to Chiral Trifluoromethylthio-Substituted Aldehydes
The creation of chiral centers, especially quaternary ones, with high enantioselectivity is a formidable challenge in synthetic chemistry. For α-trifluoromethylthio-substituted aldehydes, several catalytic asymmetric methods have been developed. A prominent strategy involves the merger of organocatalysis with other catalytic modes.
One such advanced approach is the combination of enamine catalysis and photoredox catalysis for the enantioselective α-functionalization of aldehydes. nih.govprinceton.edunih.gov In this methodology, a chiral secondary amine catalyst, such as an imidazolidinone, reacts with the parent aldehyde (e.g., 2-ethylhexanal) to form a nucleophilic enamine intermediate. nih.gov Concurrently, a photocatalyst, typically an iridium complex, is excited by visible light and engages in a single-electron transfer (SET) process with a trifluoromethylthiolating agent. nih.govprinceton.edu This generates an electrophilic trifluoromethylthio radical. The radical then combines with the chiral enamine in a stereocontrolled fashion, dictated by the chiral catalyst. Subsequent hydrolysis of the resulting iminium ion releases the enantioenriched α-trifluoromethylthio-substituted aldehyde and regenerates the organocatalyst. princeton.edu While this method has been demonstrated for α-trifluoromethylation and α-perfluoroalkylation, its adaptation for trifluoromethylthiolation is a logical extension. nih.govprinceton.edunih.gov
Key features of this dual catalytic system include mild reaction conditions, the use of a readily available chiral organocatalyst, and a commercially available photocatalyst. nih.gov The high enantioselectivities achieved are a testament to the effective facial shielding of the enamine intermediate by the chiral catalyst. nih.gov
Below is a table summarizing typical results for the related enantioselective α-trifluoromethylation of various aldehydes using a photoredox organocatalysis system, which illustrates the potential of this method for generating chiral aldehydes.
| Aldehyde Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| Octanal | Ir(ppy)₂(dtb-bpy)⁺ / Chiral Imidazolidinone | 81 | 99 |
| Hydrocinnamaldehyde | Ir(ppy)₂(dtb-bpy)⁺ / Chiral Imidazolidinone | 88 | 97 |
| Cyclohexanecarboxaldehyde | Ir(ppy)₂(dtb-bpy)⁺ / Chiral Imidazolidinone | 75 | 99 |
| Phenylacetaldehyde | Ir(ppy)₂(dtb-bpy)⁺ / Chiral Imidazolidinone | 72 | 90 |
Data adapted from studies on the enantioselective α-trifluoromethylation of aldehydes, demonstrating the efficacy of the methodology. nih.govprinceton.edu
Another efficient method is the direct catalytic α-trifluoromethylthiolation of aldehydes using an easily accessible reagent. rsc.org Organocatalytic approaches have also been successfully applied to the enantioselective trifluoromethylthiolation of β-ketoesters and oxindoles, indicating the potential for direct application to aldehydes with appropriate catalyst and reagent selection. semanticscholar.org
Multi-component Reaction Strategies for Complex Aldehyde Synthesis
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.com This approach is highly convergent and atom-economical. For the synthesis of a complex aldehyde like this compound or its derivatives, MCRs such as the Passerini and Ugi reactions offer strategic advantages. tcichemicals.comslideshare.netwikipedia.org
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org To apply this to the target structure, a precursor aldehyde could be used. For instance, an aldehyde could react with a trifluoromethylthio-containing carboxylic acid and an appropriate isocyanide. While this does not directly yield the target aldehyde, the resulting highly functionalized product could be a versatile intermediate, potentially allowing for the regeneration of the aldehyde functionality through subsequent chemical transformations. The P-3CR is known for its high atom economy, as all atoms of the reactants are incorporated into the product. acs.org
The Ugi four-component reaction (U-4CR) is even more powerful, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgamerigoscientific.comorganic-chemistry.org This reaction allows for the rapid generation of molecular diversity from readily available starting materials. organic-chemistry.org A synthetic strategy could involve using 2-ethylhexanal as the aldehyde component, along with a trifluoromethylthio-containing amine or carboxylic acid, to build a complex scaffold around the core structure. The resulting peptidomimetic product could then be further modified. organic-chemistry.orgnih.gov The Ugi reaction is typically exothermic and proceeds quickly in polar aprotic solvents, although protic solvents like methanol have also been used successfully. wikipedia.orgacs.org
The table below illustrates the components and products of these key MCRs.
| Reaction Name | Reactants | Product Type | Key Features |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | High atom economy, one-pot synthesis slideshare.netacs.org |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide (Peptidomimetic) | High convergence, rapid generation of complexity wikipedia.orgorganic-chemistry.org |
These MCR strategies provide a framework for embedding the core structure of this compound within a larger, more complex molecular architecture in a highly efficient manner.
Sustainable and Green Chemistry Protocols in Target Compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, focusing on reducing waste, minimizing energy consumption, and using less hazardous materials. Several green strategies can be envisioned for the synthesis of this compound and related compounds.
Mechanochemistry involves conducting reactions in the solid state by grinding, often eliminating the need for bulk solvents. rsc.orgnih.gov This technique can lead to faster reaction times and different selectivities compared to solution-phase chemistry. researchgate.net The synthesis of aldehydes via mechanochemical methods, such as the allylation of aldehydes using potassium allyltrifluoroborate in the presence of water, has been reported. nih.govmdpi.com A mechanochemical approach could potentially be developed for the trifluoromethylthiolation step, by grinding the parent aldehyde with a solid-supported trifluoromethylthiolating reagent and a catalyst, thereby reducing solvent waste. rsc.org
Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations. These reactions are often highly selective and occur under mild, aqueous conditions. For instance, the bioreduction of aromatic aldehydes to their corresponding alcohols has been achieved using Aloe vera extract, showcasing a green alternative to traditional metal hydride reagents. scielo.org.mx While this example is a reduction, specific enzymes could potentially be identified or engineered to catalyze the enantioselective formation of the C-S bond in the target molecule.
Alternative Energy Sources , such as microwave irradiation and sonication (sonochemistry), can accelerate reaction rates and improve yields, often under solvent-free or reduced-solvent conditions. scielo.org.mxugm.ac.id Microwave-assisted bioreduction of aldehydes has been shown to dramatically shorten reaction times. scielo.org.mx Sonochemistry has been used for the reduction of aldehydes to alcohols in just 10 minutes at room temperature. ugm.ac.id These energy sources could be applied to various steps in the synthesis of the target compound to improve efficiency and reduce the environmental footprint.
Green Oxidants and Catalysts offer another avenue for sustainable synthesis. The selective oxidation of alcohols to aldehydes is a fundamental transformation. Green methods for this conversion include using nitrogen dioxide gas, where the byproducts are transformed into nitric acid, eliminating waste. nih.gov Another approach uses polyoxometalate (POM) catalysts with environmentally benign oxidants like molecular oxygen (O₂). innoget.comresearchgate.net
The table below summarizes various green chemistry protocols applicable to aldehyde synthesis.
| Green Chemistry Protocol | Principle | Potential Application in Synthesis |
| Mechanochemistry | Solvent-free or low-solvent reaction by grinding | Direct trifluoromethylthiolation of 2-ethylhexanal rsc.orgnih.gov |
| Biocatalysis | Use of enzymes or organisms for selective transformations | Enantioselective C-S bond formation scielo.org.mx |
| Microwave/Sonication | Alternative energy sources to accelerate reactions | Reduction of reaction times and energy consumption scielo.org.mxugm.ac.id |
| Green Oxidants | Use of environmentally benign oxidizing agents (e.g., O₂) | Synthesis of the precursor aldehyde from 2-ethylhexanol nih.govinnoget.com |
By integrating these sustainable and green chemistry protocols, the synthesis of this compound can be approached in a more environmentally responsible and efficient manner.
Elucidation of Chemical Reactivity and Transformation Pathways
Reactivity at the Aldehyde Functionality
The aldehyde group is a classic site for a variety of chemical transformations. However, in this specific molecule, its reactivity is modulated by the adjacent, sterically crowded quaternary carbon and the electronic influence of the trifluoromethylthio substituent.
The carbonyl carbon in an aldehyde is electrophilic and susceptible to nucleophilic addition, a fundamental reaction that converts the sp²-hybridized carbon to an sp³-hybridized state. masterorganicchemistry.com This reaction can be either reversible or irreversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com For 2-Ethyl-2-(trifluoromethylthio)hexanal, typical nucleophilic additions with strong, irreversible nucleophiles like Grignard reagents (R-MgX) or organolithium compounds are expected to proceed, yielding a secondary alcohol upon workup.
However, the rate of addition is sensitive to steric hindrance at the α-position. masterorganicchemistry.com The presence of both an ethyl group and a butyl chain (from the hexanal (B45976) backbone) on the α-carbon creates significant steric bulk, which may hinder the approach of nucleophiles to the carbonyl carbon.
Condensation reactions, such as the aldol (B89426) condensation, require the formation of an enolate from one of the aldehyde molecules. nih.govgoogle.com This process involves the deprotonation of a hydrogen atom on the α-carbon. masterorganicchemistry.comyoutube.comkhanacademy.org Crucially, the α-carbon in this compound is a quaternary center, meaning it has no α-hydrogens. masterorganicchemistry.com Consequently, it cannot be deprotonated to form an enolate and cannot serve as the nucleophilic partner in an aldol or similar condensation reaction. It can, however, act as an electrophilic acceptor for an enolate derived from another aldehyde or ketone. In the presence of a strong base and the absence of another enolizable carbonyl compound, it may undergo reactions characteristic of aldehydes without α-hydrogens, such as the Cannizzaro reaction, which involves a disproportionation to yield a primary alcohol and a carboxylate salt. libretexts.org
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of aldehydes to carboxylic acids is a common and efficient transformation. For this compound, this would yield 2-Ethyl-2-(trifluoromethylthio)hexanoic acid. Studies on the analogous compound, 2-ethylhexanal, demonstrate that this oxidation can be achieved with high selectivity using molecular oxygen, often in the presence of a catalyst. nih.govfrontiersin.org The use of N-hydroxyphthalimide (NHPI) as a catalyst under mild conditions has been shown to be particularly effective. nih.gov The reaction is influenced by solvent polarity, with protic solvents potentially slowing the reaction through hydrogen bonding but also improving selectivity. frontiersin.org
| Oxidant | Catalyst/Solvent | Conditions | Selectivity for Acid | Reference |
|---|---|---|---|---|
| Oxygen (O₂) | N-Hydroxyphthalimide (NHPI) / Isobutanol | 30 °C, 3 h | >99% | nih.gov |
| Oxygen (O₂) | N-Hydroxyphthalimide (NHPI) / Acetonitrile | 30 °C, 3 h | 47% | nih.gov |
| Air | Isopropanol (solvent) | Gradual evaporation | 96% | frontiersin.org |
Reduction: The aldehyde group is easily reduced to a primary alcohol, which in this case would be 2-Ethyl-2-(trifluoromethylthio)hexan-1-ol. This transformation is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for reducing aldehydes and ketones and would be suitable for this purpose. youtube.com For instance, studies on the synthesis of α-trifluoromethyl aldehydes have used NaBH₄ for the in-situ reduction of the product to the corresponding β-trifluoromethyl alcohol with high yield. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective.
Reactions involving the functionalization of the α-carbon, such as α-halogenation or alkylation, almost universally proceed through an enol or enolate intermediate. masterorganicchemistry.comvanderbilt.edu The formation of these intermediates requires the presence of at least one acidic proton on the α-carbon, which can be removed by a base or facilitated by an acid catalyst. libretexts.org
As previously established, this compound possesses a quaternary α-carbon and therefore lacks any α-protons. This structural feature makes the compound non-enolizable. masterorganicchemistry.com As a result, it cannot undergo the typical suite of α-functionalization reactions that are characteristic of many other aldehydes and ketones.
Chemical Behavior of the Trifluoromethylthio Group
The trifluoromethylthio (-SCF₃) group is not merely a spectator in the molecule; it imparts significant electronic effects and has its own characteristic reactivity, primarily centered on the sulfur atom.
The -SCF₃ group is recognized for its distinctive physicochemical properties, which are highly influential in fields like drug design. researchgate.net
Electronic Effects: The -SCF₃ group is a powerful electron-withdrawing group, a consequence of the high electronegativity of the three fluorine atoms. researchgate.netnih.goviris-biotech.de Its electron-withdrawing nature is stronger than that of the trifluoromethyl (-CF₃) group. iris-biotech.de This property decreases the electron density of the molecule, which can enhance its stability towards metabolic oxidation. researchgate.netresearchgate.net When positioned alpha to a carbonyl, the strong inductive effect activates the carbonyl carbon for nucleophilic attack. masterorganicchemistry.comnih.gov
Lipophilicity and Stability: The -SCF₃ group is one of the most lipophilic functional groups known, a property that can improve a molecule's ability to permeate cell membranes. researchgate.netiris-biotech.deresearchgate.net Molecules containing this group generally exhibit high chemical and metabolic stability. nih.govcas.cnacs.org They show good stability in aqueous and acidic media but can be susceptible to degradation under basic conditions. nih.gov
| Functional Group | Hansch-Leo Lipophilicity Parameter (π) | Hammett Constant (σp) | Reference |
|---|---|---|---|
| -SCF₃ (Trifluoromethylthio) | 1.44 | 0.50 | iris-biotech.de |
| -CF₃ (Trifluoromethyl) | 0.88 | 0.54 | iris-biotech.de |
The sulfur atom in the trifluoromethylthio group can be oxidized to form the corresponding trifluoromethylsulfoxide (-SOCF₃) and trifluoromethylsulfone (-SO₂CF₃). This transformation is a key reaction for modifying the properties of -SCF₃-containing compounds. researchgate.net
The primary challenge in this oxidation is preventing over-oxidation of the sulfoxide (B87167) to the sulfone. rsc.org However, several methods have been developed that allow for the selective synthesis of the sulfoxide. The use of trifluoroperacetic acid (TFPAA), prepared in situ from trifluoroacetic acid (TFA) and hydrogen peroxide (H₂O₂), is a simple and efficient protocol for oxidizing a wide range of trifluoromethyl sulfides to sulfoxides with high selectivity and without significant sulfone formation. nih.govresearchgate.net The selectivity is achieved by careful control of temperature and the stoichiometry of the oxidant. rsc.orgrsc.org Other green and selective oxidants, such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), have also been successfully employed. rsc.orgnih.gov Harsher conditions, such as using an excess of H₂O₂ at elevated temperatures, can be used to drive the reaction towards the formation of the sulfone. rsc.orgrsc.org
| Oxidizing System | Conditions | Primary Product | Key Features | Reference |
|---|---|---|---|---|
| 15% H₂O₂ in CF₃COOH (TFA) | Room temperature | Sulfoxide | High yield, minimal over-oxidation. | nih.gov |
| 30% H₂O₂ (1.2 equiv.) in TFA | 0 °C, 6 h | Sulfoxide | Quantitative and selective conversion. | rsc.orgrsc.org |
| NaOCl·5H₂O (1.1 equiv.) in EtOAc | Room temperature, 16 h | Sulfoxide | Green, high selectivity, simple purification. | rsc.org |
| 30% H₂O₂ (2.4 equiv.) in TFA | 60 °C | Sulfone | Harsher conditions favor sulfone formation. | rsc.orgrsc.org |
Interplay between Aldehyde and Trifluoromethylthio Functionalities in Reactions
The chemical behavior of this compound is fundamentally governed by the electronic and steric interplay between its core functional groups: the aldehyde (-CHO) and the α-trifluoromethylthio (-SCF3) moiety. The trifluoromethylthio group is recognized for its potent electron-withdrawing properties and its ability to increase a molecule's lipophilicity, or its affinity for nonpolar environments. researchgate.netnsf.gov
The strong inductive effect of the -SCF3 group significantly deactivates the α-carbon to which it is attached, while simultaneously activating the adjacent carbonyl carbon of the aldehyde. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted aldehydes. This electronic influence is a key determinant of the compound's reactivity profile. nih.gov The introduction of the -SCF3 group is a known strategy to modify the electronegativity and lipophilicity of molecules, which has broad applications in the design of pharmaceuticals and agrochemicals. researchgate.net
The substituents at the α-carbon, namely the ethyl group and the n-butyl chain (inherent to the hexanal structure), introduce significant steric hindrance around the reactive aldehyde center. While alkyl groups are typically weakly electron-donating, their electronic influence is likely overshadowed by the powerful electron-withdrawing nature of the -SCF3 group. nih.gov
The primary contribution of these alkyl groups is steric. Their bulkiness can impede the approach of reagents to the carbonyl carbon, potentially decreasing reaction rates. This steric crowding is also expected to be a critical factor in controlling the stereoselectivity of reactions. In nucleophilic additions that create a new stereocenter, the ethyl and butyl groups will likely direct the incoming nucleophile to the less hindered face of the aldehyde, leading to a preference for one diastereomer over another.
Mechanistic Studies of Key Reactions
Specific mechanistic studies for this compound have not been reported in the scientific literature. The following discussion outlines plausible mechanistic pathways and investigatory approaches based on the known chemistry of related α-functionalized carbonyl compounds.
Kinetic analysis provides quantitative insight into reaction mechanisms by measuring how reaction rates change with reactant concentrations. nih.gov For reactions involving this compound, such as nucleophilic additions, the rate-limiting step would likely be the initial attack of the nucleophile on the highly electrophilic carbonyl carbon.
A kinetic study would be expected to reveal a rate law that is first-order with respect to both the aldehyde and the nucleophile. The rate constant for this step would reflect the balance between the electronic activation provided by the -SCF3 group and the steric deceleration imposed by the α-alkyl substituents. Radical reactions, which are common for trifluoromethylthio compounds, may involve a different rate-limiting step, such as the initial formation of a CF3S• radical. nsf.govrsc.org
Table 3.4.1: Predicted Kinetic Effects on Reactions of this compound
| Reaction Type | Plausible Rate-Limiting Step | Predicted Effect of α-SCF3 Group (Electronic) | Predicted Effect of α-Alkyl Groups (Steric) |
|---|---|---|---|
| Nucleophilic Addition | Attack on carbonyl carbon | Rate acceleration | Rate deceleration |
| Aldol Reaction (as electrophile) | Nucleophilic attack by enolate | Rate acceleration | Rate deceleration; influences diastereoselectivity |
| Radical Trifluoromethylthiolation | Radical generation or addition | Stabilizes radical intermediates | Influences regioselectivity and stereoselectivity |
Note: This table presents predicted effects based on general chemical principles, not on direct experimental data for this compound.
Isotopic labeling is a definitive technique for tracing the movement of atoms through a reaction, thereby elucidating the mechanism. wikipedia.orgcreative-proteomics.com Several labeling experiments could be designed to probe the reaction pathways of this compound.
Deuterium (B1214612) Labeling: To confirm the mechanism of a reduction reaction, a deuterium-labeled reducing agent like sodium borodeuteride (NaBD₄) could be used. The position of the deuterium atom in the resulting 2-ethyl-2-(trifluoromethylthio)hexan-1-ol product, as determined by NMR or mass spectrometry, would verify that the reaction proceeds via direct transfer of a hydride equivalent to the carbonyl carbon.
Carbon-13 Labeling: Incorporating a ¹³C label into the trifluoromethyl group (¹³CF₃S-) would allow its fate to be tracked during reactions. This would be particularly useful in studying potential rearrangement or fragmentation pathways, where the integrity of the C-S bond might be compromised.
Sulfur-34 Labeling: Using a heavier, stable isotope of sulfur (³⁴S) in the trifluoromethylthio group would serve a similar purpose to ¹³C labeling, providing a clear marker to follow the -SCF3 moiety throughout a chemical transformation.
These types of studies are essential for building a complete picture of the compound's reactivity and for confirming the mechanistic hypotheses proposed based on its structure. nih.gov
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing granular insights into the chemical environment and connectivity of magnetically active nuclei. For 2-Ethyl-2-(trifluoromethylthio)hexanal , a combination of one-dimensional and multi-dimensional NMR experiments is indispensable.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To establish the covalent framework of This compound , a suite of two-dimensional NMR experiments is employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For This compound , COSY spectra would be expected to show correlations between the aldehydic proton and the protons of the ethyl group, as well as within the hexyl chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C chemical shifts based on the more readily interpretable ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between proton and carbon atoms. This technique is pivotal in piecing together the molecular skeleton by connecting fragments identified by COSY and HSQC. For instance, HMBC correlations would be expected from the protons of the ethyl group to the quaternary carbon C2, and from the aldehydic proton to C2.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key HMBC Correlations (Predicted) |
| ~9.5 ppm (s, 1H, -CHO) | ~200 ppm (-CHO) | H1 -> C2 |
| ~2.0-2.2 ppm (q, 2H, -CH₂CH₃) | ~60 ppm (C2) | H (ethyl) -> C2, C1 |
| ~1.4-1.6 ppm (m, 2H, C3-H₂) | ~40 ppm (C3) | H3 -> C2, C4, C5 |
| ~1.2-1.4 ppm (m, 4H, C4-H₂, C5-H₂) | ~30 ppm (C4) | H4 -> C3, C5, C6 |
| ~0.9 ppm (t, 3H, C6-H₃) | ~25 ppm (C5) | H5 -> C4, C6 |
| ~1.1 ppm (t, 3H, -CH₂CH₃) | ~22 ppm (C6) | H6 -> C4, C5 |
| ~14 ppm (-CH₂CH₃) | H (ethyl) -> C2 | |
| ~129 ppm (-CF₃) | ||
| *Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions. |
Fluorine-19 NMR for Detailed Trifluoromethyl Group Analysis
Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy provides invaluable information. The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment, and its coupling with other nuclei (such as ¹³C) can further confirm the structure. A single resonance in the ¹⁹F NMR spectrum would be expected for the -SCF₃ group, with its chemical shift providing insight into the electron-withdrawing nature of the adjacent sulfur atom.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysis
HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For This compound (C₉H₁₅F₃OS), the theoretical exact mass can be calculated and compared to the experimentally determined value, typically within a few parts per million (ppm), to confirm the molecular formula.
The fragmentation pattern observed in the mass spectrum provides further structural evidence. Key fragmentation pathways for this molecule would likely involve the loss of the aldehyde group, the ethyl group, and cleavage adjacent to the sulfur atom.
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | C₉H₁₅F₃OS⁺ | 228.08 | Molecular Ion |
| [M - CHO]⁺ | C₈H₁₄F₃S⁺ | 199.08 | Loss of formyl radical |
| [M - C₂H₅]⁺ | C₇H₁₀F₃OS⁺ | 199.04 | Loss of ethyl radical |
| [M - SCF₃]⁺ | C₉H₁₅O⁺ | 143.11 | Loss of trifluoromethylthio radical |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of This compound would be dominated by a strong absorption band around 1725-1740 cm⁻¹ corresponding to the C=O stretch of the aldehyde. Other characteristic bands would include C-H stretching vibrations around 2900-3000 cm⁻¹ and the aldehydic C-H stretch appearing as two weak bands around 2720 and 2820 cm⁻¹. The C-F stretching vibrations of the -CF₃ group are expected to be strong and appear in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the IR. Conversely, the C-S and S-CF₃ vibrations may be more prominent in the Raman spectrum, providing complementary information.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H stretch (alkane) | 2850-3000 | IR, Raman |
| C-H stretch (aldehyde) | 2720, 2820 | IR |
| C=O stretch (aldehyde) | 1725-1740 | IR (strong), Raman (moderate) |
| C-F stretch (-CF₃) | 1100-1300 | IR (strong) |
| C-S stretch | 600-800 | Raman (moderate) |
Chiroptical Spectroscopy (Optical Rotatory Dispersion and Circular Dichroism) for Stereochemical Assignment and Enantiomeric Purity
This compound possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers. Chiroptical techniques are essential for studying these stereoisomers.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral compound as a function of wavelength. The resulting ORD curve can be used to help assign the absolute configuration of the stereocenter, particularly when compared to structurally related compounds of known stereochemistry.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The aldehyde chromophore in This compound will give rise to a CD signal (a Cotton effect) for the n→π* transition. The sign and magnitude of this Cotton effect are directly related to the stereochemistry at the C2 position. This technique is also highly sensitive for determining the enantiomeric purity of a sample.
X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Stereochemistry
The most definitive method for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray diffraction. Since This compound is likely a liquid or low-melting solid at room temperature, it would first need to be converted into a suitable crystalline derivative. This could be achieved, for example, by reaction with a chiral derivatizing agent to form diastereomers that are more readily crystallized. The resulting crystal structure would provide an unambiguous three-dimensional model of the molecule, confirming the connectivity and revealing the absolute configuration of the stereocenter.
Computational and Theoretical Chemistry Insights
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule like 2-Ethyl-2-(trifluoromethylthio)hexanal. These computational methods provide a microscopic view of the electron distribution and molecular geometry, which are essential for understanding its chemical behavior.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the ground state properties of medium-sized organic molecules. DFT calculations are employed to optimize the molecular geometry, determine electronic properties, and analyze the nature of chemical bonds.
For this compound, a geometry optimization would typically be performed using a functional like B3LYP or ωB97X-D, paired with a suitable basis set such as 6-31G(d) or larger. nih.gov The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing trifluoromethyl (-CF₃) and thioether (-S-) groups attached to the chiral center, along with the polar aldehyde group (-CHO), creates a complex electronic environment. DFT calculations can map the electron density and electrostatic potential surface, identifying electron-rich and electron-deficient regions that are crucial for predicting reactivity. For instance, the carbonyl carbon is expected to be highly electrophilic, while the oxygen and sulfur atoms would be nucleophilic centers.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G(d) level) This table presents theoretical data based on typical values for similar functional groups and is for illustrative purposes.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-S | 1.85 Å |
| Bond Length | S-CF₃ | 1.88 Å |
| Bond Length | C-C(ethyl) | 1.54 Å |
| Bond Angle | C-CH=O | 124.5° |
| Bond Angle | C-S-C(F₃) | 99.0° |
| Dihedral Angle | H-C-C-S | (Varies with conformer) |
Ab Initio Calculations for High-Accuracy Predictions
While DFT is powerful, high-accuracy thermochemical data often requires more computationally intensive ab initio methods. Composite methods like the Gaussian-n (G3, G4) or Complete Basis Set (CBS) models are designed to approximate the results of very high-level calculations with a manageable computational effort. acs.org These methods are used to calculate properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). Such calculations are invaluable for understanding the thermodynamic stability of the molecule. For organosulfur compounds, specific parameterization or basis sets may be required to accurately account for the electronic structure of sulfur. nih.gov
Table 2: Hypothetical Thermochemical Data for this compound at 298.15 K This table presents theoretical data based on typical ab initio calculations for analogous organosulfur compounds and is for illustrative purposes.
| Property | Method | Predicted Value |
|---|---|---|
| Standard Enthalpy of Formation (gas) | G4 Theory | -950 ± 10 kJ/mol |
| Standard Entropy | G4 Theory | 480 ± 5 J/(mol·K) |
| Standard Gibbs Free Energy of Formation | G4 Theory | -830 ± 12 kJ/mol |
Elucidation of Reaction Mechanisms and Transition State Energetics
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. rsc.org For this compound, a primary reaction of interest is the nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. comporgchem.comacs.org
Theoretical calculations can identify the structures of transition states (TS), which are the fleeting, high-energy structures that connect reactants to products. mit.edu By calculating the energy of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. This information is critical for predicting reaction rates and understanding selectivity. For example, the Felkin-Anh model, which predicts the stereochemistry of nucleophilic attack on chiral aldehydes, can be computationally verified by comparing the activation energies of the different diastereomeric transition states. comporgchem.com DFT methods are well-suited for locating transition states and calculating their energies. fao.org
Table 3: Hypothetical Energetics for a Nucleophilic Addition to this compound This table presents illustrative theoretical data for a generic nucleophilic addition reaction.
| Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Aldehyde + Nucleophile) | 0.0 | Initial state |
| Transition State (TS) | +15.5 | Highest energy point along the reaction coordinate |
| Product (Adduct) | -5.2 | Final state after addition |
Conformational Landscape Analysis and Energetics
Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for converting between them. This is crucial as the reactivity and spectroscopic properties of the molecule can depend on its preferred shape.
Computational methods can systematically explore the conformational space by rotating the molecule around its single bonds (e.g., C-C bonds in the hexyl and ethyl chains, and the C-S bond). Studies on similar flexible molecules, such as alkyl thiols and cyclic thioethers, demonstrate that a combination of molecular mechanics for initial screening followed by DFT optimization of low-energy structures is an effective strategy. nih.govmdpi.com The calculations yield the relative energies of the different conformers, allowing for the determination of their population distribution at a given temperature via the Boltzmann equation.
Table 4: Hypothetical Relative Energies of Major Conformers of this compound This table presents illustrative data from a theoretical conformational search.
| Conformer | Key Dihedral Angle (e.g., O=C-C-S) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| 1 (Global Minimum) | -150° | 0.00 | 65.1 |
| 2 | 65° | 0.85 | 15.5 |
| 3 | -70° | 1.10 | 9.8 |
| 4 | 175° | 1.50 | 5.4 |
| Other | Various | > 2.0 | 4.2 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry provides indispensable tools for predicting spectroscopic data, which aids in structure verification and interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR isotropic shielding constants, which are then converted to chemical shifts using a reference standard. researchgate.net
For this compound, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The prediction of ¹⁹F chemical shifts is particularly important for fluorinated compounds and can be achieved with good accuracy using modern DFT methods and basis sets. acs.orgrsc.orgnih.gov Comparing the computed shifts with experimental data can confirm the molecular structure and assign specific signals to each nucleus. It is common practice to perform a conformational analysis first and then calculate the Boltzmann-averaged chemical shifts over the most stable conformers for a more accurate prediction. rsc.org
Table 5: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound This table presents theoretical data. ¹H and ¹³C shifts are referenced to TMS; ¹⁹F shifts are referenced to CFCl₃. Values are illustrative.
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | -CHO | 9.5 - 9.7 |
| ¹³C | -CHO | 198 - 202 |
| ¹³C | Quaternary C-S | 60 - 65 |
| ¹³C | -CF₃ | 125 - 130 (quartet) |
| ¹⁹F | -SCF₃ | -40 to -45 |
Analysis of Intramolecular and Intermolecular Interactions
The structure, stability, and properties of this compound are influenced by a network of non-covalent interactions. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these forces.
Intramolecular interactions in this molecule would primarily consist of steric repulsions between the bulky butyl, ethyl, and trifluoromethylthio groups around the central quaternary carbon. There may also be stabilizing dipole-dipole interactions or weak hydrogen bonds involving the aldehyde group and other parts of the molecule in certain conformations. The interaction between fluorine atoms and other groups can also be significant. acs.org
Intermolecular interactions govern the properties of the condensed phases. For this compound, the primary intermolecular forces would be dipole-dipole interactions originating from the polar aldehyde group and the C-S-CF₃ moiety. Van der Waals forces between the alkyl chains would also contribute significantly. In the solid state, these interactions would dictate the crystal packing. Studies on related fluorinated thioethers have explored how interactions like πF–πF stacking can influence molecular assembly, although this specific interaction is not possible for the title compound. rsc.org Understanding these forces is key to predicting physical properties like boiling point and solubility.
Strategic Applications in Complex Molecule Synthesis
Role as Chiral Building Blocks in Asymmetric Synthesis
The presence of a chiral center in 2-Ethyl-2-(trifluoromethylthio)hexanal inherently positions it as a valuable chiral building block for asymmetric synthesis. Chiral aldehydes are pivotal starting materials for generating a variety of enantiomerically pure compounds. The aldehyde group can undergo a vast number of stereoselective transformations, including aldol (B89426) reactions, Henry reactions, and additions of organometallic reagents, to create new stereocenters with a high degree of control.
The trifluoromethylthio group at the chiral center can exert significant steric and electronic influence on these transformations, potentially leading to high diastereoselectivity in reactions at the aldehyde functionality. The synthesis of chiral non-racemic fluorinated compounds is a challenging yet crucial task in medicinal chemistry, and the use of pre-existing chiral building blocks like this compound can streamline the synthesis of complex chiral molecules. fluorine1.ru The development of organocatalytic methods for the α-functionalization of aldehydes has further expanded the utility of such compounds, allowing for the efficient and enantioselective construction of intricate molecular architectures. organic-chemistry.orgresearchgate.netprinceton.edu
Precursors for Enantiopure Fluorinated Organic Compounds
The synthesis of enantiomerically pure compounds (EPCs) is a major focus in the pharmaceutical and agrochemical industries. ub.edu this compound, as a chiral and fluorinated molecule, is an ideal precursor for the synthesis of more complex enantiopure fluorinated organic compounds. The aldehyde functionality can be readily transformed into a wide range of other functional groups. For instance, oxidation would yield the corresponding carboxylic acid, reduction would afford the primary alcohol, and reductive amination could provide access to chiral amines.
Each of these transformations would preserve the trifluoromethylthiolated stereocenter, allowing for the synthesis of a library of enantiopure compounds with diverse functionalities. The synthesis of chiral β-trifluoromethyl-β-amino acids, for example, has been achieved through methods like the aza-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated oxazolidinones. researchgate.net Similarly, enantiopure α-trifluoromethyl alanines, diamines, and amino alcohols have been synthesized from chiral trifluoromethylated imines via Strecker-type reactions, highlighting the versatility of such fluorinated building blocks. sigmaaldrich.com
Development of Novel Synthetic Reagents and Intermediates
The unique combination of functional groups in this compound makes it a promising candidate for the development of novel synthetic reagents and intermediates. For example, its conversion into a hydrazone could create a building block for the synthesis of various trifluoromethylthiolated compounds. nih.govnih.gov The C–H bond adjacent to the aldehyde could potentially be functionalized, leading to new classes of fluorinated intermediates.
The development of new reagents for the introduction of the trifluoromethylthio group is an active area of research. researchgate.net While this compound itself is a product of such a reaction, its subsequent transformations could lead to second-generation reagents with unique reactivity profiles. The aldehyde can be converted into a variety of other reactive moieties, each offering different possibilities for further synthetic elaboration.
Application in Heterocycle Synthesis (e.g., Thiazole-based transformations)
Heterocyclic compounds are ubiquitous in pharmaceuticals and functional materials. acs.orgnih.govnih.gov The structure of this compound is well-suited for applications in heterocycle synthesis. The aldehyde group is a key functional group for the construction of various heterocyclic rings.
A prominent example is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. wikipedia.orgcutm.ac.inscribd.com While the target compound does not possess a halogen, its aldehyde functionality can be a precursor to an α-haloketone or a related electrophile. For instance, α-halogenation of the corresponding ketone derived from this compound would provide a direct substrate for thiazole synthesis. The resulting thiazoles would bear the unique 2-ethyl-2-(trifluoromethylthio)hexyl substituent, which could impart desirable physicochemical properties to the final molecule. The synthesis of thiazoles can also be achieved through various other methods, many of which utilize carbonyl compounds as starting materials. pharmaguideline.comslideshare.net
Design and Synthesis of Functional Molecules Utilizing the Compound's Architecture
By using this compound as a scaffold, a variety of functional molecules can be envisioned. For example, its incorporation into peptide-like structures could lead to novel peptidomimetics with enhanced properties. wikipedia.org The synthesis of complex natural products and their analogues often relies on the use of unique chiral building blocks, and this compound could serve as a starting point for the synthesis of novel bioactive molecules. researchgate.netresearchgate.netnih.gov The ability to introduce fluorine and fluorinated groups can significantly impact the biological activity and physical properties of organic molecules. harvard.eduresearchgate.net
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Economically Viable Synthetic Routes
The primary challenge in producing 2-Ethyl-2-(trifluoromethylthio)hexanal lies in the selective and efficient formation of the quaternary carbon center bearing both an ethyl and a trifluoromethylthio group. Future research will likely prioritize the development of synthetic pathways that are not only high-yielding but also economically and environmentally sustainable.
A promising approach involves the direct α-trifluoromethylthiolation of 2-ethylhexanal. Research in this area would build upon existing methods for the α-functionalization of aldehydes and ketones. dntb.gov.uaorganic-chemistry.org The development of novel catalytic systems that can operate under mild conditions with high turnover numbers is a key objective. For instance, organocatalytic methods, which have proven effective for the enantioselective α-trifluoromethylation of aldehydes, could be adapted for trifluoromethylthiolation. nih.gov
Key research efforts will likely focus on:
Catalyst Design: Developing new transition-metal catalysts (e.g., based on copper or palladium) or metal-free organocatalysts that can facilitate the reaction with high enantioselectivity. nih.govacs.org
Reagent Selection: Utilizing more stable, less expensive, and safer sources of the electrophilic "SCF3+" synthon. The in situ generation of the active trifluoromethylthio species is one strategy to improve safety and handling. acs.org
Reaction Optimization: Systematic studies to optimize parameters such as solvent, temperature, and catalyst loading are essential for maximizing yield and selectivity.
A hypothetical optimization study for the synthesis is presented in Table 1, based on analogous transformations found in the literature for related carbonyl compounds. acs.org
Table 1: Hypothetical Reaction Optimization for the Synthesis of this compound
| Entry | Catalyst | SCF3 Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Copper(I) Chloride | N-Trifluoromethylthiodibenzenesulfonimide | Acetonitrile | 25 | 65 |
| 2 | Proline | N-Trifluoromethylthiodibenzenesulfonimide | DMSO | 25 | 58 |
| 3 | Copper(I) Chloride | N-Trifluoromethylthiophthalimide | Dichloromethane | 0 | 72 |
| 4 | Chiral Organocatalyst | N-Trifluoromethylthiophthalimide | Toluene | -20 | 85 (92% ee) |
| 5 | Iridium Photocatalyst | Trifluoromethylthiolating Reagent | Acetonitrile | 25 | 78 (90% ee) |
Exploration of Novel Reactivity and Catalytic Transformations
The unique electronic properties conferred by the trifluoromethylthio group—highly electron-withdrawing yet lipophilic—can be expected to significantly influence the reactivity of the aldehyde functionality in this compound. Future research should explore new transformations that leverage these properties.
Potential areas of investigation include:
Stereoselective Reductions: Developing catalytic methods for the diastereoselective reduction of the aldehyde to the corresponding alcohol, 2-Ethyl-2-(trifluoromethylthio)hexan-1-ol. The steric and electronic nature of the α-substituents will be critical in controlling the stereochemical outcome.
Oxidative Transformations: Investigating the oxidation of the aldehyde to the corresponding carboxylic acid, 2-Ethyl-2-(trifluoromethylthio)hexanoic acid, a potentially valuable building block.
Carbon-Carbon Bond Forming Reactions: Studying the participation of the aldehyde in classic C-C bond-forming reactions such as aldol (B89426), Wittig, and Grignard reactions. The electrophilicity of the carbonyl carbon, enhanced by the adjacent SCF3 group, may lead to unique reactivity profiles.
Decarbonylative Reactions: Exploring transition-metal-catalyzed decarbonylation as a route to access alkanes functionalized with a trifluoromethylthio group.
The development of catalytic methods for these transformations is of particular interest, as catalysis can offer milder reaction conditions and improved selectivity compared to stoichiometric approaches. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organofluorine compounds often involves hazardous reagents or highly exothermic steps, making them ideal candidates for modern process technologies like flow chemistry. beilstein-journals.orgresearchgate.net The integration of the synthesis of this compound with flow microreactors could offer significant advantages. hilarispublisher.comresearchgate.net
Key benefits and research directions include:
Enhanced Safety: Flow reactors minimize the volume of hazardous materials handled at any given time, which is particularly relevant for reactions involving potentially unstable intermediates or toxic reagents. vapourtec.com
Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature and mixing, which can dramatically improve selectivity and yield. beilstein-journals.orgresearchgate.net
Scalability: Flow processes can often be scaled up more readily and safely than batch reactions by operating the reactor for longer durations or by using multiple reactors in parallel. researchgate.net
Furthermore, coupling flow reactors with automated synthesis platforms can enable high-throughput screening of reaction conditions and rapid library generation for derivatization studies. nih.gov The automated synthesis of aldehyde intermediates has been demonstrated and could be adapted for this specific target molecule. nih.gov
Advanced In Situ Spectroscopic Characterization of Reaction Intermediates
A deep understanding of a reaction mechanism is predicated on the ability to identify and characterize transient intermediates. For the synthesis of this compound, which may proceed through short-lived radical or ionic species, advanced in situ spectroscopic techniques are indispensable.
Future research should employ methods such as:
In Situ FTIR and Raman Spectroscopy: To monitor the consumption of starting materials and the formation of products and intermediates in real-time. This is particularly valuable in flow chemistry setups. researchgate.net
In Situ NMR Spectroscopy: To obtain detailed structural information about intermediates that are stable enough to be observed on the NMR timescale.
Electron Paramagnetic Resonance (EPR) Spectroscopy: If the reaction proceeds via a radical pathway, as is common in many trifluoromethylation and trifluoromethylthiolation reactions, EPR would be essential for detecting and characterizing the radical intermediates. nih.gov
The direct observation of reactive intermediates provides crucial evidence for proposed mechanistic pathways and is invaluable for rational process optimization. researchgate.netnih.gov
Mechanistic Studies under Industrially Relevant Conditions for Process Optimization
To translate a synthetic method from the laboratory to a larger scale, a thorough understanding of the reaction mechanism under practical, industrially relevant conditions is essential. Mechanistic studies provide the insights needed to control side reactions, maximize efficiency, and ensure robust process performance.
For the synthesis of this compound, key mechanistic questions to be addressed include:
Radical vs. Ionic Pathways: Determining whether the crucial C-SCF3 bond formation occurs through a radical addition to an enamine or enolate intermediate, or via an ionic (nucleophilic substitution) pathway. nih.govconicet.gov.ar This can often be probed using radical trapping agents. nih.gov
Role of the Catalyst: Elucidating the precise role of the catalyst in the reaction cycle. This includes identifying the active catalytic species and understanding how it interacts with the substrate and reagents. acs.orgnih.govacs.org
Kinetics and Rate-Determining Step: Performing kinetic studies to determine the rate law of the reaction and identify the rate-determining step. This information is critical for optimizing reaction parameters to increase throughput.
Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental work by modeling reaction pathways and transition states, providing a deeper theoretical understanding of the transformation. nih.gov
Compound Index
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 2-Ethyl-2-(trifluoromethylthio)hexanal in complex matrices?
- Methodology : Utilize static headspace gas chromatography (SHS-GC) paired with mass spectrometry (MS) for volatile analysis. Optimize extraction parameters (e.g., equilibration temperature, solvent selection) based on the compound’s volatility and polarity. For quantification, prepare calibration curves using n-tetradecane as a solvent to mimic non-polar matrices, and validate with spike-recovery tests . For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing the trifluoromethylthio group’s unique chemical shifts (e.g., NMR).
Q. How does the trifluoromethylthio substituent influence physicochemical properties compared to hexanal?
- Methodology : Compare vapor pressure, polarity, and stability via computational modeling (e.g., COSMO-RS) and experimental assays. The trifluoromethylthio group increases electron-withdrawing effects, reducing volatility compared to hexanal but enhancing electrophilicity at the aldehyde group. Assess thermal stability via thermogravimetric analysis (TGA) under controlled humidity, as fluorinated thioethers may hydrolyze under acidic conditions .
Advanced Research Questions
Q. What experimental design considerations are critical when evaluating the antifungal efficacy of this compound?
- Methodology : Implement a Central Composite Design (CCD) to evaluate interactions between variables (e.g., temperature, water activity, dose). For example:
Q. How can conflicting data on the volatility and bioactivity of fluorinated aldehydes be reconciled in structure-activity studies?
- Methodology : Conduct kinetic studies to differentiate equilibrium vapor pressure (governed by temperature) from dynamic emission rates (affected by matrix interactions). For example, in polymeric matrices, use sorption/desorption asymmetry models to predict emissions, as demonstrated for hexanal in oriented strand board (OSB) . Apply multivariate regression to resolve contradictions between in vitro (high vapor pressure = high activity) and in situ (matrix binding reduces effective concentration) results.
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks. Monitor airborne concentrations via real-time FTIR spectroscopy, as done for hexanal in occupational settings .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and aprons; the trifluoromethylthio group may penetrate latex.
- Storage : Store in amber glass under inert gas (N) at ≤4°C to prevent aldehyde oxidation and thioether degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
